molecular formula C13H17BO3 B8200174 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one

1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one

Cat. No. B8200174
M. Wt: 232.09 g/mol
InChI Key: SUAROXDHNRSHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.4 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
1495

Inputs

Step One
Name
Quantity
0 mmol
Type
reactant
Smiles
CC(=O)c2ccc(B1OCC(C)(C)CO1)cc2
Step Two
Name
Quantity
0.5 mmol
Type
reactant
Smiles
COc2ccc1ccccc1c2
Step Three
Name
PCy3
Quantity
0.4 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC(=O)c3ccc(c2ccc1ccccc1c2)cc3
Measurements
Type Value Analysis
YIELD 78
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.